1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine
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Overview
Description
1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine is a useful research compound. Its molecular formula is C19H32N4O2 and its molecular weight is 348.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.25252628 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Pharmacological Evaluation
A novel series of compounds structurally related to 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine have been synthesized for pharmacological evaluation. These compounds have been explored for their potential in addressing various health conditions through different mechanisms of action.
Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized a series of compounds for pharmacological evaluation, showing significant antidepressant and antianxiety activities in preclinical models. The synthetic route involved Claisen Schmidt condensation and Mannich's reaction, demonstrating the compounds' potential in mental health treatment Kumar et al., 2017.
Antibacterial Efficacies : Mekky and Sanad (2020) reported on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent bacterial biofilm and MurB inhibitors. These compounds showed significant antibacterial activities against various strains, including MRSA and VRE, highlighting their potential as new antibacterial agents Mekky & Sanad, 2020.
σ1 Receptor Antagonism for Pain Management : A study by Díaz et al. (2020) introduced a σ1 receptor antagonist as a clinical candidate for pain management. This compound, synthesized through a five-step process, showed high aqueous solubility and metabolic stability, indicating its potential for treating pain Díaz et al., 2020.
Antimicrobial Screening : Rajkumar, Kamaraj, and Krishnasamy (2014) reported the synthesis and spectral characterization of novel piperazine derivatives, highlighting their significant in vitro antimicrobial activity. This study points towards the potential application of these compounds in combating microbial infections Rajkumar et al., 2014.
Mycobacterium tuberculosis DNA GyrB Inhibition : Reddy et al. (2014) synthesized benzofuran and benzo[d]isothiazole derivatives, aiming at Mycobacterium tuberculosis DNA GyrB inhibition. Their findings contribute to the development of new antitubercular agents, showcasing the versatility of piperazine derivatives in drug design Reddy et al., 2014.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-4-23-18(13-16(20-23)12-15(2)3)19(24)22-9-7-21(8-10-22)14-17-6-5-11-25-17/h13,15,17H,4-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTRRHZIEROTQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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